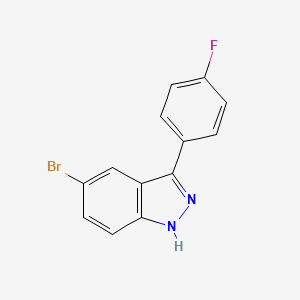

5-bromo-3-(4-fluorophenyl)-1H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

395101-27-6 |

|---|---|

Molecular Formula |

C13H8BrFN2 |

Molecular Weight |

291.12 g/mol |

IUPAC Name |

5-bromo-3-(4-fluorophenyl)-1H-indazole |

InChI |

InChI=1S/C13H8BrFN2/c14-9-3-6-12-11(7-9)13(17-16-12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) |

InChI Key |

ODJJTQJBKPTIHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)Br)F |

Origin of Product |

United States |

Historical Context and Significance of the Indazole Heterocyclic System in Medicinal Chemistry

The indazole core, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. ontosight.ainih.gov Although indazole derivatives are rarely found in nature, their synthetic analogues have demonstrated a vast array of pharmacological properties, making them a subject of intense investigation for several decades. nih.govaustinpublishinggroup.com The journey of indazoles in drug discovery began with early investigations into their fundamental chemistry, which paved the way for the discovery of their therapeutic potential.

A significant milestone in the history of indazoles was the development of drugs like Benzydamine, a non-steroidal anti-inflammatory agent, and Granisetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting induced by chemotherapy. austinpublishinggroup.compnrjournal.com These successes highlighted the capacity of the indazole scaffold to interact with diverse biological targets. More recently, the indazole nucleus has become a key component in a new generation of targeted therapies, particularly in oncology. nih.gov Several FDA-approved kinase inhibitors, such as Pazopanib, Axitinib, and Entrectinib, feature the indazole core, underscoring its importance in the development of anticancer agents. pnrjournal.com

The significance of the indazole system lies in its structural features. It can exist in different tautomeric forms, with the 1H-indazole form generally being the most stable. nih.govaustinpublishinggroup.com This heterocyclic system can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Its rigid structure provides a well-defined scaffold for the spatial orientation of various substituents, allowing for fine-tuning of pharmacological activity. The synthetic versatility of the indazole ring allows for substitutions at multiple positions, enabling the creation of large libraries of compounds for screening and optimization. nih.gov This combination of proven therapeutic relevance and chemical tractability has cemented the indazole heterocyclic system as a highly significant scaffold in the ongoing quest for novel therapeutic agents. ontosight.ainih.gov

Rationale for Investigating 5 Bromo 3 4 Fluorophenyl 1h Indazole As a Research Candidate

The specific focus on 5-bromo-3-(4-fluorophenyl)-1H-indazole as a research candidate is driven by a rational design approach that combines the established bioactivity of the indazole core with the strategic placement of key functional groups. Each component of the molecule—the indazole scaffold, the 5-bromo substituent, and the 3-(4-fluorophenyl) group—contributes to its potential as a valuable research tool and a precursor for more complex molecules.

The 5-bromo substituent is of particular strategic importance. The bromine atom serves as a versatile synthetic "handle" for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. ontosight.aiias.ac.in This allows for the straightforward introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the indazole ring. ias.ac.in This modular approach is crucial in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series. By systematically varying the substituent at this position, chemists can optimize potency, selectivity, and pharmacokinetic properties. For instance, creating derivatives with different groups at the C5 position has been a key strategy in the development of potent kinase inhibitors. ias.ac.in

The 3-(4-fluorophenyl) group is another critical feature. The presence of an aryl group at the 3-position of the indazole ring is a common motif in many biologically active indazoles, particularly kinase inhibitors. nih.gov The phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of target proteins. The fluorine atom on this phenyl ring is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can alter the electronic properties of the ring and influence pKa, while its ability to form hydrogen bonds and other non-covalent interactions can enhance binding affinity and selectivity for a biological target. researchgate.netresearchgate.net The 4-fluoro substitution pattern is frequently observed in successful drug molecules as it can improve metabolic stability and membrane permeability. nih.gov

Therefore, this compound represents a highly valuable starting point for chemical library synthesis. It combines the biologically relevant 3-aryl-indazole core with a strategically placed reactive group, making it an ideal candidate for the discovery and development of new chemical entities with potential therapeutic applications.

Overview of Key Research Domains for Indazole Derivatives in Chemical Biology and Material Science

Strategies for the Construction of the Indazole Core Structure

The formation of the bicyclic indazole system is the cornerstone of synthesizing the target molecule. Key strategies involve direct electrophilic substitution on a parent indazole or building the ring from acyclic or monocyclic precursors.

One of the most direct methods to introduce a bromine atom onto the indazole scaffold is through electrophilic aromatic substitution. This approach begins with the parent compound, 3-(4-fluorophenyl)-1H-indazole, and introduces bromine at the C-5 position. The indazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction is typically carried out using a brominating agent in a suitable solvent. The inherent directing effects of the indazole ring system guide the regioselectivity of this transformation. A common procedure involves treating the indazole derivative with elemental bromine in a solvent like glacial acetic acid. chemicalbook.com Alternative and often milder brominating agents, such as N-Bromosuccinimide (NBS), can also be employed, sometimes with an acid catalyst to enhance the electrophilicity of the bromine. wikipedia.orgyoutube.com

| Brominating Agent | Typical Solvent(s) | Conditions | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Elevated Temperature (e.g., 90°C) | chemicalbook.com |

| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, Chloroform | Room Temperature or Heating, +/- Acid Catalyst | wikipedia.orgchim.it |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | Ultrasonic Irradiation | nih.gov |

An alternative to functionalizing a pre-existing indazole is to construct the ring from a precursor that already contains the required 5-bromo-3-(4-fluorophenyl) substitution pattern. These methods involve forming the pyrazole (B372694) ring fused to the benzene (B151609) ring in a key cyclization step.

One such strategy begins with a substituted aniline derivative. For instance, a synthetic route can start with a brominated 2-methylaniline derivative, which undergoes diazotization followed by an intramolecular cyclization to form the indazole ring. google.com A prominent method is the nucleophilic aromatic substitution (SNAr) ring closure. nih.gov This approach involves the reaction of a hydrazone, typically formed from a 2-fluoro-5-bromobenzaldehyde or a related ketone and 4-fluorophenylhydrazine. The arylhydrazone is then deprotonated with a base, and the resulting anion undergoes an intramolecular cyclization, displacing the ortho-fluoro group to form the indazole ring. nih.gov

| Ring Closure Strategy | Typical Precursor | Key Reaction Step | Reference |

|---|---|---|---|

| Diazotization/Cyclization | Substituted 2-alkylaniline | Formation of a diazonium salt followed by intramolecular ring closure. | google.com |

| SNAr Cyclization | Hydrazone from an o-halo-benzaldehyde/ketone | Base-mediated intramolecular nucleophilic displacement of an ortho-halogen. | nih.gov |

| Intramolecular Ullmann Reaction | Hydrazone from an o-halo-benzaldehyde | Copper-catalyzed intramolecular N-arylation. | thieme-connect.com |

Modern synthetic organic chemistry frequently employs transition-metal catalysis to form heterocyclic rings. Palladium-catalyzed reactions are particularly powerful for constructing the indazole core. A common approach is the intramolecular N-arylation of an o-haloarylhydrazone, a variant of the Buchwald-Hartwig amination.

In a hypothetical synthesis for 5-bromo-3-(4-fluorophenyl)-1H-indazole, this would involve the initial formation of a hydrazone between 2,5-dibromobenzaldehyde and 4-fluorophenylhydrazine. This intermediate would then be subjected to a palladium catalyst, a suitable phosphine ligand, and a base. The palladium catalyst facilitates the intramolecular C-N bond formation between the aniline-type nitrogen and the carbon bearing the ortho-bromine, leading to the indazole ring system. nih.gov This method offers a versatile route to variously substituted 1-aryl-1H-indazoles.

| Palladium Precursor | Common Ligands | Typical Base | Reference |

|---|---|---|---|

| Pd(OAc)₂ (Palladium(II) Acetate) | dppf, dppp, XPhos, SPhos | NaO-t-Bu, K₂CO₃, Cs₂CO₃ | nih.gov |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | BINAP, tBuBrettPhos | K₃PO₄, LiHMDS | nih.gov |

| PdCl₂(dppf) | (Self-ligated) | K₂CO₃ | nih.gov |

Functionalization and Derivatization at C-5 Position

Introducing the bromine atom at the C-5 position is a critical step that can be achieved either by direct halogenation of the indazole core or by designing a synthesis where the bromine is incorporated from the start.

As discussed in section 2.1.1, the most direct strategy for introducing bromine at the C-5 position is the electrophilic halogenation of 3-(4-fluorophenyl)-1H-indazole. This transformation leverages the nucleophilic character of the indazole's benzene ring. The reaction conditions can be tuned to achieve mono-bromination selectively at the C-5 position. Reagents such as N-Bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) are known to provide high regioselectivity for the bromination of electron-rich aromatic heterocycles. wikipedia.org The use of elemental bromine in acetic acid is also a well-established method for achieving this transformation on the indazole scaffold. chemicalbook.com

The high regioselectivity observed in the bromination of 3-(4-fluorophenyl)-1H-indazole at the C-5 position is governed by the electronic properties of the substituents on the aromatic ring. In electrophilic aromatic substitution, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. wikipedia.org

The indazole ring system contains two key directing groups influencing the substitution pattern: the nitrogen atom at the 1-position (NH) and the 4-fluorophenyl group at the 3-position.

N-1 Nitrogen (NH group): The lone pair of electrons on the nitrogen atom can be donated into the benzene ring through resonance. This makes the NH group a strong activating, ortho-para director. The C-5 position is para to the N-1 atom, making it a highly activated and sterically accessible site for electrophilic attack.

C-3 (4-fluorophenyl) group: This aryl substituent is generally considered a deactivating group due to the inductive electron-withdrawing effect of the sp²-hybridized carbons and the fluorine atom. However, its influence is significantly weaker than the powerful activating and para-directing effect of the NH group.

Consequently, the strong activating effect of the N-1 nitrogen atom dominates, directing the incoming bromine electrophile preferentially to the C-5 position. DFT calculations on similar indazole systems have confirmed that the sites para to the ring-fusion nitrogen (C-5 and C-7) are among the most prone to electrophilic attack. rsc.org

| Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH- (part of pyrazole ring) | N-1 | Strongly Activating (Resonance) | Ortho, Para (to N-1), primarily directing to C-5 and C-7 |

| 4-fluorophenyl | C-3 | Weakly Deactivating (Inductive) | Largely overridden by the -NH- group's effect |

Functionalization and Derivatization at the C-3 Position

Direct functionalization at the C-3 position of an existing 3-aryl-1H-indazole is challenging due to the inherent lack of reactivity at this position. nih.govnih.govnih.gov Therefore, discussion of C-3 functionalization primarily revolves around the initial installation of the aryl group during the synthesis of the indazole core. Methodologies that introduce substituents at C-3 are foundational to the synthesis of the target compound.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing 3-aryl-1H-indazoles. mdpi.com This approach typically involves the palladium-catalyzed reaction of a 3-haloindazole with an arylboronic acid. To synthesize this compound, a common precursor would be a 3,5-dihalo-1H-indazole (e.g., 5-bromo-3-iodo-1H-indazole), which is then coupled with 4-fluorophenylboronic acid.

The reaction often requires careful selection of catalyst, ligand, and base to achieve high yields. For instance, microwave-assisted Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles with arylboronic acids has been shown to be effective. researchgate.net Common catalytic systems include Pd(OAc)₂ with ligands like RuPhos or Pd(PPh₃)₄ with bases such as K₃PO₄ or Cs₂CO₃ in solvent mixtures like dioxane/H₂O. researchgate.netnih.gov One significant challenge is that N-H-free indazoles can sometimes inhibit the palladium catalyst, necessitating specific ligands or pre-catalysts to achieve good conversion.

An alternative strategy involves a regioselective C-H borylation at the C-3 position of the 1H-indazole core, followed by a Suzuki-Miyaura coupling. rsc.org This two-step, one-pot procedure allows for the late-stage introduction of the aryl group, which is highly advantageous for creating diverse libraries of compounds. rsc.org Direct C-3 arylation via C-H activation is an emerging alternative, though it often faces challenges with the lower reactivity of the 1H-indazole C-3 position compared to its 2H-indazole counterpart. nih.govnih.govrsc.orgresearchgate.net However, recent developments have shown that using specific palladium/phenanthroline catalyst systems can effectively promote C-3 arylation of 1H-indazoles. nih.govrsc.org

| Indazole Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | researchgate.net |

| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Microwave, 140 °C | Not specified | researchgate.net |

| 3-Iodo-N-Boc-indazole | Arylboronic acids | Not specified | Not specified | Not specified | Microwave | High | nih.gov |

Regioselectivity is a paramount concern in the synthesis of this compound. The primary goal is to ensure that functionalization occurs exclusively at the C-3 position. This is typically achieved by starting with a precursor that has a leaving group (like a halogen) at the C-3 position, which directs the cross-coupling reaction. chim.it Direct C-H activation methods must overcome the challenge of selectively targeting the C-3 C-H bond over other positions on the indazole ring. The use of directing groups or specific catalysts is often necessary to control this regioselectivity. nih.govresearchgate.net For example, N-protection with groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct lithiation and subsequent functionalization specifically to the C-3 position. nih.gov

Stereoselectivity becomes relevant when introducing a chiral center at the C-3 position. While the synthesis of the parent compound this compound does not involve a chiral center at C-3, subsequent derivatizations might. For instance, copper-hydride catalyzed C-3 allylation of N-(benzoyloxy)indazoles can create C-3 quaternary stereocenters with high enantioselectivity. nih.govmit.eduacs.orgamazonaws.comnih.gov This is achieved by employing chiral ligands that control the facial selectivity of the reaction. The mechanism is believed to proceed through a six-membered Zimmerman-Traxler-type transition state, where steric interactions between the ligand, substrate, and incoming nucleophile dictate the stereochemical outcome. acs.orgnih.gov

N-Alkylation and N-Acylation Reactions for N-1 Position Modification

The indazole ring contains two nucleophilic nitrogen atoms, N-1 and N-2, leading to potential regioisomers upon alkylation or acylation. nih.govbeilstein-journals.org The thermodynamically more stable 1H-indazole tautomer is generally predominant. beilstein-journals.org However, direct alkylation often yields a mixture of N-1 and N-2 substituted products, and achieving high regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org

The outcome of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analogue of the target compound, have provided valuable insights. For N-1 selective alkylation, conditions such as sodium hydride (NaH) in tetrahydrofuran (THF) have proven effective, particularly for indazoles with electron-withdrawing groups at the C-3 position. beilstein-journals.orgresearchgate.net This selectivity is rationalized by the formation of a chelated sodium cation between the N-2 nitrogen and an oxygen atom of the C-3 substituent, sterically hindering attack at N-2 and directing the alkylating agent to the N-1 position. beilstein-journals.orgresearchgate.net In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often leads to mixtures or favors the N-2 isomer. beilstein-journals.org

N-acylation of indazoles is generally more regioselective for the N-1 position. This is often due to thermodynamic control, where an initially formed N-2 acyl product may isomerize to the more stable N-1 regioisomer. organic-chemistry.org Electrochemical methods have also been developed for the selective N-1 acylation of indazoles, where the indazole is reduced to its anion before reacting with an acid anhydride. organic-chemistry.org

| Desired Regioisomer | Conditions | Rationale | Reference |

|---|---|---|---|

| N-1 | NaH in THF | Formation of a chelated ion pair with the C-3 substituent directs alkylation to N-1. Favored under kinetic control. | beilstein-journals.orgresearchgate.net |

| N-2 | Cs₂CO₃ in DMF | Often leads to mixtures but can favor the N-2 product. The larger, "freer" cesium cation does not promote chelation as effectively. | beilstein-journals.org |

| N-1 | Thermodynamic control (e.g., longer reaction times) | The N-1 substituted product is generally the more thermodynamically stable isomer. | nih.gov |

| N-2 | Kinetic control (e.g., shorter reaction times) | The N-2 position can sometimes be more kinetically favored for attack depending on the substrate and conditions. | nih.gov |

Development of Novel Synthetic Routes and Process Optimization

The development of efficient, scalable, and safe synthetic routes is critical for the production of pharmacologically relevant molecules like this compound. acs.orgnih.gov Process optimization focuses on improving yields, minimizing steps, and ensuring high selectivity.

Control of selectivity is a central theme in the multi-step synthesis of complex indazoles. For a molecule like this compound, a key challenge is the selective functionalization of one position in the presence of other reactive sites. For example, in a Suzuki-Miyaura coupling starting from a 3,5-dihaloindazole, the reaction must be selective for the more reactive C-3 halogen (typically iodine over bromine) to install the 4-fluorophenyl group, leaving the C-5 bromine intact for potential further diversification.

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.comnumberanalytics.comchemijournal.com For the synthesis of this compound, several green chemistry strategies can be considered.

Atom Economy: Utilizing catalytic reactions like C-H activation/arylation instead of classical cross-coupling reactions that require pre-functionalized substrates (e.g., organoborons) can improve atom economy by reducing the formation of stoichiometric byproducts. nih.gov

Safer Solvents: Traditional syntheses often use polar aprotic solvents like DMF or DMA. A key green objective is to replace these with more environmentally benign alternatives. The development of reactions in "greener" solvents like water, ethanol, or even under solvent-free conditions is a significant advancement. nih.govrasayanjournal.co.inresearchgate.net For example, palladium-catalyzed direct C-3 arylation of 1H-indazoles has been successfully demonstrated using water as the solvent. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a prominent green technology that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.netrasayanjournal.co.in Flow chemistry is another process intensification strategy that offers better heat transfer, improved safety, and scalability, making it an attractive platform for optimizing indazole synthesis. acs.org

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Replacing stoichiometric reagents with catalytic amounts of (ideally non-toxic) metals reduces waste and environmental burden. numberanalytics.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable. numberanalytics.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure by probing the interaction of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for characterizing novel indazole derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the this compound molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the indazole core and the phenyl substituent. The proton on the indazole nitrogen (N1-H) typically appears as a broad singlet at a downfield chemical shift. The protons on the benzindazole portion (H4, H6, and H7) would exhibit characteristic splitting patterns based on their coupling with adjacent protons. The protons on the 4-fluorophenyl ring would appear as a pair of doublets, a typical AA'BB' system, due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A fully decoupled ¹³C NMR spectrum for this compound would show 13 distinct signals, corresponding to each carbon atom in its unique electronic environment. The carbon atoms attached to electronegative atoms like bromine, fluorine, and nitrogen will have their signals shifted to characteristic frequencies.

Interactive Table: Expected NMR Data for this compound

| Analysis Type | Signal Source | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | N-H (Indazole) | > 10.0 | Broad singlet |

| ¹H NMR | Aromatic C-H | 7.0 - 8.5 | Complex multiplets and doublets |

| ¹³C NMR | C-Br | ~115 | |

| ¹³C NMR | C-F | ~160-165 | Doublet due to C-F coupling |

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HR-MS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is particularly crucial for confirming the molecular formula of a newly synthesized compound.

For this compound (C₁₃H₈BrFN₂), HR-MS would provide a highly accurate mass measurement of the molecular ion. This experimental value can be compared to the calculated theoretical mass to confirm the elemental composition. A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a definitive signature for a molecule containing a single bromine atom.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrFN₂ |

| Calculated Monoisotopic Mass | 290.9909 u |

| Expected [M]⁺ Peak (⁷⁹Br) | m/z ≈ 290.99 |

| Expected [M+2]⁺ Peak (⁸¹Br) | m/z ≈ 292.99 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected absorptions include a moderate to sharp band in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration of the indazole ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The region between 1450 cm⁻¹ and 1600 cm⁻¹ would contain several bands corresponding to C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. Finally, the C-F and C-Br stretching vibrations would be observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.netmdpi.comnih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement.

For a derivative like this compound, a crystallographic analysis would confirm the planarity of the fused indazole ring system. It would also determine the dihedral angle between the plane of the indazole core and the attached 4-fluorophenyl ring. Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing. In many indazole structures, N-H···N hydrogen bonds are observed, often leading to the formation of centrosymmetric dimers or polymeric chains in the crystal lattice. mdpi.com Additional interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, could also play a significant role in stabilizing the solid-state structure.

Tautomerism and Isomerism in the Indazole System, particularly 1H vs. 2H Forms

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netbeilstein-journals.org This phenomenon, known as annular tautomerism, leads to two primary forms: 1H-indazole and 2H-indazole. nih.gov

The 1H-tautomer, where the proton is attached to the N1 nitrogen, features a benzenoid structure, which retains the full aromaticity of the fused benzene ring. researchgate.net In contrast, the 2H-tautomer, with the proton on the N2 nitrogen, has a quinonoid-like structure. Thermodynamic calculations and extensive experimental evidence have established that the 1H-indazole form is significantly more stable than the 2H form. nih.govnih.gov The energy difference is typically reported to be around 15 kJ·mol⁻¹, favoring the 1H tautomer. nih.gov

Consequently, for substituted indazoles like this compound, the 1H tautomer is the predominant and most stable form under normal conditions. nih.gov The compound's nomenclature explicitly designates it as a 1H-indazole, reflecting this thermodynamic preference. The stability of the 1H form is crucial as it dictates the molecule's chemical properties, reactivity, and biological interactions.

Computational and Theoretical Investigations of 5 Bromo 3 4 Fluorophenyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, charge distribution, and reactive sites, which are crucial for predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov For 5-bromo-3-(4-fluorophenyl)-1H-indazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

These calculations provide the foundation for all other theoretical analyses. The resulting optimized structure represents the molecule's most stable conformation in the gas phase, from which electronic properties can be accurately derived. For instance, DFT studies on similar heterocyclic compounds have been used to successfully predict their structural parameters, which show good agreement with experimental data from X-ray crystallography. mdpi.com

Disclaimer: The following data is illustrative and based on a representative, structurally similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as specific DFT data for this compound was not available in the searched literature.

| Parameter | Calculated Value | Method |

|---|---|---|

| Ground State Energy | -823.678 a.u. | DFT/B3LYP/6-311++G(d,p) |

| C-F Bond Length | 1.352 Å | DFT/B3LYP/6-311++G(d,p) |

| Point Group Symmetry | C1 | DFT/B3LYP/6-311++G(d,p) |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity to react. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may be distributed across both the indazole and the fluorophenyl moieties. The HOMO-LUMO gap would provide insight into the molecule's electronic absorption properties and its potential as a reactant in various chemical transformations. researchgate.net

Disclaimer: The following data is illustrative and based on a representative, structurally similar molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as specific HOMO-LUMO data for this compound was not available in the searched literature. ajchem-a.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of the stability arising from these electronic effects.

In the case of this compound, NBO analysis would be used to investigate the intramolecular charge transfer from the electron-donating groups to the electron-accepting groups. researchgate.net It would also elucidate the nature of the bonding and the partial charges on each atom, offering a more detailed picture of the electron distribution than simple Mulliken population analysis. nih.gov For example, NBO analysis on a related bromo-indazole derivative was used to calculate the partial charges on the nitrogen atoms to help explain the regioselectivity of alkylation reactions. nih.gov

Disclaimer: The following data is illustrative and based on general findings for substituted indazoles, as specific NBO data for this compound was not available in the searched literature.

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|

| LP(N1) -> π(C7a-N2) | ~20-30 | π-delocalization in the pyrazole (B372694) ring |

| π(C4-C5) -> π(C6-C7) | ~15-25 | π-conjugation in the benzene (B151609) ring |

| LP(Br) -> σ*(C5-C6) | ~1-5 | Hyperconjugation |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the fluorine atom of the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the hydrogen atom attached to the N1 position of the indazole ring would be expected to have a positive potential, making it a likely site for deprotonation. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of how the molecule interacts with its environment. acs.org

For a relatively rigid molecule like this compound, MD simulations in a solvent (such as water or dimethyl sulfoxide) would be used to assess its conformational stability. nih.gov By tracking parameters such as the root-mean-square deviation (RMSD) of the atomic positions over time, one can determine if the molecule maintains its initial conformation or undergoes significant structural changes. nih.gov These simulations are also crucial for understanding how the molecule interacts with solvent molecules and for predicting its behavior in a biological context, such as binding to a protein active site. acs.orgyoutube.com

Mechanistic Insights into Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about transition states, reaction intermediates, and activation energies that can be difficult to obtain experimentally. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can be used to predict the most likely reaction pathway and to understand the factors that control the reaction's outcome, such as regioselectivity and stereoselectivity. nih.gov

For this compound, computational modeling could be applied to study a variety of reactions. For example, in N-alkylation reactions, DFT calculations could be used to determine whether the alkyl group will preferentially add to the N1 or N2 position of the indazole ring and to explain the role of the solvent and base in controlling this selectivity. nih.gov Similarly, for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction at the bromine-substituted position, computational modeling could be used to investigate the different steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. ias.ac.in

Broader Scientific Applications of Indazole Derivatives

Applications in Materials Science

The application of indazole compounds in materials science is a growing area of research, with investigations into their potential for advanced material development. ontosight.ai The aromatic, bicyclic structure of the indazole core provides a rigid framework that can be functionalized to tune its electronic and photophysical properties. This adaptability has led to the exploration of indazole-based materials for use in electronic devices. For instance, research has been directed towards incorporating indazole moieties into polymers for potential application in organic light-emitting diodes (OLEDs), with the goal of creating more efficient and flexible display technologies. ontosight.ai

The utility of indazole derivatives in materials science is fundamentally linked to their electronic and optical characteristics. The photophysical properties, such as absorption and emission of light, are critical for applications in optoelectronic devices. Studies on various indazole derivatives demonstrate their capacity to interact with light, exhibiting distinct absorption and fluorescence spectra.

The optical properties of several benzofuro[3,2-e]indazol-9-ol derivatives have been characterized, providing insight into the photophysical potential of the broader indazole family. These properties, including absorption maxima (λabs), emission maxima (λem), fluorescence quantum yields (ΦF), and radiative decay rate (kr), are crucial for determining their suitability for applications like OLEDs or fluorescent probes.

Table 1: Optical Properties of Selected Indazole Derivatives in CHCl₃

| Compound | λabs (nm) | log ε | λem (nm) | Stokes shift (cm⁻¹) | ΦF |

|---|---|---|---|---|---|

| 3a | 339 | 4.45 | 392 | 3987 | 0.22 |

| 3c | 340 | 4.54 | 392 | 3902 | 0.26 |

| 3g | 340 | 4.50 | 398 | 4285 | 0.26 |

| 3h | 339 | 4.46 | 393 | 4053 | 0.23 |

| 3i | 340 | 4.42 | 392 | 3900 | 0.19 |

| 3l | 340 | 4.25 | 394 | 4030 | 0.29 |

Data sourced from a study on benzofuro[3,2-e]indazol-9-ol derivatives, demonstrating the characteristic photophysical properties of functionalized indazole systems. rsc.org

Indazole Scaffolds as Molecular Probes in Chemical Biology

In chemical biology, the indazole scaffold serves as a valuable tool for designing molecular probes to investigate complex biological systems. These probes are instrumental in drug discovery and for elucidating the function of specific biological targets, particularly enzymes like kinases. nih.govbiotech-asia.org The ability to synthesize a wide array of indazole derivatives allows for the systematic exploration of structure-activity relationships, helping to map the binding pockets of proteins and understand molecular recognition events. researchgate.net

Indazole derivatives have been extensively designed and evaluated as inhibitors for various protein kinases, which are crucial regulators of cell signaling. biotech-asia.org For example, computational studies involving molecular docking have been used to investigate newly designed indazole scaffolds as inhibitors of VEGFR-2, a tyrosine kinase involved in angiogenesis. biotech-asia.org These computational approaches predict the binding affinity and interaction patterns of the indazole molecules within the ATP binding site of the enzyme, effectively using the chemical scaffold as a probe to understand enzyme-inhibitor interactions. biotech-asia.org

Furthermore, the versatility of the indazole core has been leveraged to develop probes for other significant biological targets. Researchers have investigated indazole-containing compounds as potential inhibitors for enzymes critical to viral replication, such as the SARS-CoV-2 main protease (MPro), and as inhibitors of other enzyme families including indoleamine-2,3-dioxygenase1 (IDO1) and aurora kinases. nih.govnih.gov These studies underscore the role of the indazole scaffold as a foundational structure for creating tailored molecules that can selectively interact with and report on the function of key biological entities.

Table 2: Biological Targets Investigated Using Indazole-Based Molecular Probes

| Biological Target | Role/Significance | Reference |

|---|---|---|

| VEGFR-2 | Tyrosine kinase involved in angiogenesis; cancer target. | biotech-asia.org |

| SARS-CoV-2 MPro | Main protease essential for viral replication. | nih.gov |

| Fibroblast Growth Factor Receptor (FGFR) | Kinase family involved in cell growth and differentiation. | nih.gov |

| Indoleamine-2,3-dioxygenase1 (IDO1) | Enzyme involved in immune system regulation; cancer target. | researchgate.netnih.gov |

| Aurora Kinases | Serine/threonine kinases involved in mitosis; cancer target. | researchgate.netnih.gov |

| Bcr-Abl | Fusion protein with tyrosine kinase activity; target in leukemia. | researchgate.netnih.gov |

Future Research Trajectories and Current Challenges

Development of Highly Selective and Potent Analogues

The quest for enhanced therapeutic efficacy and reduced off-target effects drives the development of novel analogues of 5-bromo-3-(4-fluorophenyl)-1H-indazole. Structure-activity relationship (SAR) studies are pivotal in guiding the rational design of these new chemical entities. For instance, modifications at the C-5 position of the indazole ring have been shown to significantly impact biological activity. In a series of 3,5-disubstituted indazole derivatives, the introduction of different substituted aromatic groups at the C-5 position via Suzuki coupling was explored to engage with various kinase targets. nih.gov It was observed that the nature of the substituent on the benzene (B151609) ring at this position had a marked effect on the anti-proliferative activity against different cancer cell lines. nih.gov

For example, studies on 1H-indazole-3-amine derivatives revealed that substituting the 3-fluorophenyl group at the C-5 position with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group could decrease inhibitory activity against the K562 chronic myeloid leukemia cell line by a factor of 2 to 10. nih.gov This highlights the sensitivity of the molecule's biological function to subtle structural changes. The development of highly selective kinase inhibitors often involves appending functionalities that can interact with specific regions of the target protein, such as the phosphate-binding loop. nih.gov This strategy aims to create analogues with superior potency and a more desirable selectivity profile, thereby minimizing potential side effects.

Interactive Table: Structure-Activity Relationship of Selected Indazole Analogues

| Compound ID | C-5 Substituent | C-3 Amine Modification | Target/Assay | Potency (IC50) |

|---|---|---|---|---|

| 6a | 3-fluorophenyl | 4-methylpiperazin-1-yl-acetyl | K562 cells | 5.19 µM |

| 6b | 4-methoxyphenyl | 4-methylpiperazin-1-yl-acetyl | K562 cells | 10.33 µM |

| 6q | 3,4-dichlorophenyl | 4-methylpiperazin-1-yl-acetyl | K562 cells | 21.34 µM |

| 6o | 4-fluorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl-acetyl | K562 cells | 5.15 µM |

Advanced Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry has become an indispensable tool in the rational design of novel derivatives of this compound. In silico methods such as quantitative structure-activity relationship (QSAR) and molecular docking are employed to predict the biological activity and binding modes of new analogues, thereby prioritizing synthetic efforts. niif.hu These computational approaches allow for the virtual screening of large libraries of compounds and the identification of promising candidates with enhanced potency and selectivity. elsevierpure.com

For example, in the design of novel indazole-based inhibitors, molecular docking simulations can reveal key interactions between the ligand and the active site of a target protein, such as the amino acid residues involved in hydrogen bonding. elsevierpure.com This information is crucial for optimizing the molecular structure to improve binding affinity. Furthermore, predictive models for absorption, distribution, metabolism, and excretion (ADME) are used to assess the drug-likeness of newly designed compounds at an early stage, helping to avoid costly failures in later stages of drug development. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

While the therapeutic potential of this compound derivatives has been explored in the context of known targets like kinases, there is a growing interest in identifying novel biological pathways and targets for these compounds. nih.gov This exploration could unveil new therapeutic applications for this versatile scaffold.

Recent studies have suggested that 3-amino-1H-indazole derivatives may serve as a new scaffold for the development of inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. researchgate.net Additionally, research into 1,3-disubstituted indazoles has identified them as novel inhibitors of hypoxia-inducible factor-1 (HIF-1), a key regulator of the cellular response to low oxygen levels and a critical factor in tumor progression. elsevierpure.com These findings open up new avenues for the development of indazole-based therapeutics for a broader range of diseases. The diverse biological activities of indazole derivatives, including anti-inflammatory, antimicrobial, and antiviral properties, suggest that many of their mechanisms of action and potential molecular targets are yet to be fully elucidated. nih.govnih.govnih.gov

Innovative Synthetic Methodologies for Sustainable Production

One promising approach is the use of palladium-catalyzed direct arylation in water, which serves as a green solvent. mdpi.com This method offers an environmentally and economically attractive alternative to classical cross-coupling reactions that often require organic solvents and high temperatures. mdpi.com Other innovative strategies include the use of natural and biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation to promote the synthesis of 1H-indazoles. niif.hu Furthermore, catalyst-free and chemical oxidant-free electrochemical synthesis of 1H-indazoles represents a sustainable method that generates hydrogen gas as the only byproduct. nih.gov The development of one-pot synthesis procedures and the use of recyclable catalysts are also key features of modern, sustainable synthetic methodologies for indazole compounds. researchgate.net

Addressing Challenges in Regioselective Synthesis and Derivatization

A significant challenge in the synthesis of functionalized indazoles is controlling the regioselectivity of reactions, particularly at the N-1 and N-2 positions of the indazole ring. The direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products, necessitating tedious separation procedures. jocpr.com

Recent research has focused on developing highly regioselective N-1 and N-2 alkylations of versatile indazole intermediates like methyl 5-bromo-1H-indazole-3-carboxylate. uni-saarland.de By carefully selecting the reaction conditions, it is possible to favor the formation of one regioisomer over the other. For instance, the use of specific bases and solvents can influence the site of alkylation. Density functional theory (DFT) calculations are also being employed to understand the mechanisms that govern regioselectivity, which can aid in the rational design of synthetic strategies. uni-saarland.de

Furthermore, regioselective functionalization at the C-7 position of the indazole ring has been a challenge. A direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed, followed by a successful palladium-mediated Suzuki–Miyaura reaction to introduce aryl groups at this position. nih.gov Overcoming these challenges in regioselective synthesis is crucial for the efficient and controlled production of a diverse range of this compound derivatives for biological evaluation.

Q & A

Basic: What are the standard synthetic routes for 5-bromo-3-(4-fluorophenyl)-1H-indazole?

The synthesis typically involves halogenation and cyclization steps. For example:

- Bromination/Fluorination : Reacting indazole precursors with brominating agents (e.g., N-bromosuccinimide, NBS) and fluorinating agents (e.g., Selectfluor) under controlled temperatures and solvent conditions .

- Friedel-Crafts Acylation : Acylation of halogenated benzene derivatives followed by hydrazine-mediated indazole ring closure .

- Reductive Cyclization : Reduction of nitro intermediates using hydrazine hydrate in the presence of Raney nickel to form the indazole core .

Advanced: How can regioselectivity in halogenation steps be optimized?

Regioselectivity is influenced by directing groups and reaction conditions:

- Substituent Effects : Electron-donating groups (e.g., methyl) direct halogenation to specific positions. For example, the 4-fluorophenyl group in the target compound may influence bromination at the 5-position .

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance selectivity during Friedel-Crafts reactions .

- Monitoring : Employ TLC or LC-MS to track reaction progress and optimize stoichiometry .

Basic: What characterization techniques are essential for verifying the compound’s structure?

Key methods include:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .

- X-ray Crystallography : To resolve crystal structure and confirm stereochemistry .

- HPLC : Assess purity (>95%) and detect byproducts .

Advanced: How should crystallographic data be handled for polymorphic forms?

- Refinement Tools : Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data .

- Validation : Check for twinning with PLATON and compare unit cell parameters across batches .

- ORTEP Visualization : Generate thermal ellipsoid plots to analyze molecular geometry .

Basic: What biological activities are associated with this compound?

Reported activities include:

- Enzyme Inhibition : JAK/STAT pathway modulation via ATP-competitive binding .

- Anti-Parasitic Effects : Tested against Leishmania strains in vitro .

- Anti-Cancer Potential : Interference with cellular signaling pathways (e.g., apoptosis induction) .

Advanced: How to design structure-activity relationship (SAR) studies for indazole derivatives?

- Systematic Substitution : Modify substituents at positions 3 (4-fluorophenyl) and 5 (bromo) to evaluate activity changes .

- Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding affinities to targets like JAK kinases .

- Bioassays : Compare IC₅₀ values across analogs using enzyme inhibition assays .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Purity Verification : Confirm compound integrity via HPLC and HRMS .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) .

- Orthogonal Validation : Use multiple assays (e.g., fluorescence-based and radiometric) to cross-check results .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of toxic fumes .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How can in silico toxicity prediction guide experimental design?

- QSAR Models : Predict toxicity endpoints (e.g., hepatotoxicity) using software like ADMET Predictor .

- Metabolic Stability : Simulate cytochrome P450 interactions to identify potential metabolic liabilities .

- Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., MTT) .

Advanced: What methodologies are used to study reaction kinetics in indazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.